molecular formula C19H20N2 B1218003 1-Benzyl-4-phenylpiperidine-4-carbonitrile CAS No. 56243-25-5

1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B1218003
CAS No.: 56243-25-5
M. Wt: 276.4 g/mol
InChI Key: AUBONLVMDCVPQE-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C19H20N2 It is a heterocyclic compound that contains a piperidine ring substituted with benzyl and phenyl groups, as well as a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylpiperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzyl-4-phenylpiperidine. This intermediate is then reacted with cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.

Major Products:

    Oxidation: Formation of benzyl-4-phenylpiperidine-4-carboxylic acid.

    Reduction: Formation of 1-benzyl-4-phenylpiperidine-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Benzyl-4-phenylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    4-Phenylpiperidine-4-carbonitrile: Lacks the benzyl group, affecting its overall chemical properties and reactivity.

    1-Benzylpiperidine-4-carbonitrile: Lacks the phenyl group, altering its structural and functional characteristics.

Uniqueness: 1-Benzyl-4-phenylpiperidine-4-carbonitrile is unique due to the presence of both benzyl and phenyl groups along with a nitrile group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBONLVMDCVPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971675
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56243-25-5, 71258-18-9
Record name 1-Benzyl-4-cyano-4-phenylpiperidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
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Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

4-Phenyl-4-cyano-piperidine hydrochloride (10 g, 44.9 mmol), Benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) were combined in THF/water (80 mL/20 mL). After 18 hours the reaction mixture was partitioned between water and dichloromethane. The organic layer was separated and extracted with water, dried over MgSO4, filtered and evaporated in vacuo to give a residue. The residue was recrystallized from hexane to give 4-phenyl-4-cyano-1-benzyl-piperidine as a solid: mp=73°-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
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5.4 mL
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reactant
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25.2 g
Type
reactant
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

Alternately, combine 4-phenyl-4-cyano-piperidine hydrochloric acid salt (10 g, 44.9 mmol), benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) in tetrahydrofuran/water (80 mL/20 mL). After 18 hours, partition the reaction mixture between water and dichloromethane. Separate The organic layer and extract with water, dry over MgSO4, filter and evaporate invacuo to give a residue. Recrystallize the residue from hexane to give 1-benzyl-4-phenyl-4-cyanopiperidine as a solid: mp; 73°-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
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reactant
Reaction Step Two
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25.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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